molecular formula C4H4ClN3O2 B2737005 4-chloro-1-methyl-5-nitro-1H-pyrazole CAS No. 84547-95-5

4-chloro-1-methyl-5-nitro-1H-pyrazole

Cat. No.: B2737005
CAS No.: 84547-95-5
M. Wt: 161.55
InChI Key: JBOUKVDJCHFJMD-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-5-nitro-1H-pyrazole is a heterocyclic compound with the molecular formula C4H4ClN3O2. It is a derivative of pyrazole, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 1-position, and a nitro group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-5-nitro-1H-pyrazole typically involves the following steps:

    Nitration: The nitration of 1-methylpyrazole to introduce the nitro group at the 5-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-5-nitro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-1-methyl-5-nitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and methyl groups contribute to the compound’s stability and reactivity, influencing its interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-methyl-5-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-1-methyl-5-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOUKVDJCHFJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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